molecular formula C14H10F3N3O B2762764 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-41-2

6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2762764
CAS No.: 1448076-41-2
M. Wt: 293.249
InChI Key: BGVREHWSFBMLBM-UHFFFAOYSA-N
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Description

6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core, followed by the introduction of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods, including chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 6-[3-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique combination of a pyrrolopyrimidine core and a trifluoromethylphenyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-2-9(4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVREHWSFBMLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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